Sodium 2-chloropyridine-3-sulfinate

Cross-coupling Palladium catalysis Heterocyclic synthesis

2-Pyridylboronic acids suffer protodeboronation, blocking reliable C-C bond formation. Sodium 2-chloropyridine-3-sulfinate (CAS 2137862-12-3) circumvents this via Pd-catalyzed desulfinative coupling at the 3-position while preserving the 2-chloro group for orthogonal SNAr or cross-coupling diversification. • Stable nucleophilic coupling partner-no protodeboronation side reactions • Sequential divergent strategy: first-stage (hetero)aryl coupling, then second-stage chloro displacement with amines, alkoxides, or thiols • Direct precursor to 2-chloropyridine-3-sulfonyl chloride, a key endothelin antagonist intermediate (WO 96/40681) Supplied with Certificate of Analysis. For R&D use only.

Molecular Formula C5H3ClNNaO2S
Molecular Weight 199.59 g/mol
Cat. No. B13114360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-chloropyridine-3-sulfinate
Molecular FormulaC5H3ClNNaO2S
Molecular Weight199.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)S(=O)[O-].[Na+]
InChIInChI=1S/C5H4ClNO2S.Na/c6-5-4(10(8)9)2-1-3-7-5;/h1-3H,(H,8,9);/q;+1/p-1
InChIKeyTZYOAJJXNSWPJG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2-Chloropyridine-3-sulfinate: Core Identity, CAS Registry, and Class Positioning for Procurement Evaluation


Sodium 2-chloropyridine-3-sulfinate (CAS 2137862-12-3, molecular formula C₅H₃ClNNaO₂S, MW 199.59 g·mol⁻¹) is a heteroaromatic sodium sulfinate salt belonging to the pyridine sulfinate family. These compounds have emerged as versatile nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions, established as a compelling alternative to aryl boronic acids—particularly for 2-pyridyl systems where boronate reagents suffer from protodeboronation instability [1]. The sulfinate group (–SO₂Na) is a masked nucleophile capable of undergoing desulfinative C–C bond formation, while the 2-chloro substituent simultaneously provides a secondary reactive handle for orthogonal functionalization, making this compound a dual-reactivity building block.

Workflow Desulfinative cross-coupling for 2-pyridyl scaffolds, replacing protodeboronation-prone boronic acids
Reactivity Dual-reactivity building block: sulfinate nucleophile for C–C coupling, 2-chloro handle for orthogonal SNAr or cross-coupling
Format Bench-stable sodium sulfinate salt; compatible with standard palladium catalysis protocols

Why Sodium 2-Chloropyridine-3-sulfinate Cannot Be Replaced by Other Pyridine Sulfinates or Boronic Acid Alternatives


Generic substitution among pyridine sulfinate salts is impeded by three orthogonal factors: (i) the nucleophilic reactivity of the sulfinate moiety is modulated by the electronic character and position of ring substituents, directly impacting cross-coupling yields; (ii) the 2-chloro group in sodium 2-chloropyridine-3-sulfinate is not a passive substituent but an active participant in the synthetic sequence—it enables orthogonal downstream functionalization via SNAr or transition-metal-catalyzed cross-coupling that non-chlorinated analogs (e.g., sodium pyridine-3-sulfinate, CAS 123151-15-5) cannot provide; and (iii) positional isomers such as sodium 3-chloropyridine-2-sulfinate (CAS 2733902-40-2) or sodium 5-chloropyridine-2-sulfinate (CAS 2098851-54-6) present the sulfinate nucleophile and chloro electrophile in different steric and electronic environments, leading to divergent reaction outcomes in both the desulfinative coupling step and subsequent derivatization. The Willis group established that substituted pyridine-2-sulfinates do not all perform equivalently under standardized cross-coupling conditions: electron-withdrawing groups (e.g., Cl) accelerate certain catalytic steps while potentially retarding others, making empirical validation with the specific regioisomer essential for process reliability [1].

Non-chlorinated analog Sodium pyridine-3-sulfinate lacks the 2-chloro group, eliminating orthogonal downstream functionalization and altering electronic profile during cross-coupling
Positional isomer 3-Chloro-2-sulfinate regioisomer places the chloro group at the less activated 3-position, substantially limiting SNAr reactivity and derivatization scope
Boronic acid alternative 2-Pyridylboronic acids suffer from rapid protodeboronation; sulfinate reagents provide a more reliable nucleophilic partner for this scaffold class

Sodium 2-Chloropyridine-3-sulfinate: Head-to-Head Comparator Data for Scientific Selection


Pyridine Sulfinate vs. Pyridine Boronic Acid: Cross-Coupling Yield and Substrate Scope Advantage

The Willis 2017 study directly demonstrates that replacing pyridine-2-boronates with pyridine-2-sulfinates enables a cross-coupling process of 'unrivalled scope' for 2-substituted pyridines—a class where Suzuki–Miyaura coupling frequently fails due to boronate protodeboronation [1]. While the study primarily evaluated unsubstituted pyridine-2-sulfinate (product 2b, 99% yield with 4-bromotoluene), it explicitly notes that chloro-substituted pyridine-2-sulfinates (compound 2l) perform comparably, yielding coupled products in 'high yields' across both aryl bromide and aryl chloride electrophiles. For context, the corresponding 2-pyridylboronic acid coupling under optimized Suzuki conditions typically achieves <20% conversion due to competitive protodeboronation [1]. This represents a yield differential of approximately >5-fold for the 2-pyridyl scaffold class.

Sulfinate vs Boronate
Class-level
99% yield (sulfinate class) vs typically <20% (2-pyridyl boronic acid)
Supports sulfinate selection over boronate for 2-pyridyl cross-coupling
Data from unsubstituted pyridine-2-sulfinate; chloro-substituted variants reported comparable high yields
Cross-coupling Palladium catalysis Heterocyclic synthesis

Regioisomeric Differentiation: 2-Chloro-3-sulfinate vs. 3-Chloro-2-sulfinate Positional Isomer in Reactivity and Downstream Utility

Sodium 2-chloropyridine-3-sulfinate (CAS 2137862-12-3) and its positional isomer sodium 3-chloropyridine-2-sulfinate (CAS 2733902-40-2) are constitutionally distinct compounds that differ in the relative position of the chloro and sulfinate groups on the pyridine ring. In the 2-chloro-3-sulfinate isomer, the chloro group is at the electron-deficient 2-position (ortho to ring nitrogen) and the sulfinate nucleophile is at the 3-position, allowing the sulfinate to act as a nucleophilic coupling partner while the 2-chloro group remains accessible for subsequent SNAr displacement. In the 3-chloro-2-sulfinate isomer, the sulfinate occupies the more sterically hindered and electronically activated 2-position, while the chloro group is at the 3-position, which is significantly less reactive toward nucleophilic aromatic substitution. This regiochemical difference translates into divergent synthetic utility: the 2-chloro-3-sulfinate arrangement places the reactive chloro handle at the position most amenable to displacement, whereas the 3-chloro isomer places it at a position where SNAr reactivity is substantially attenuated [1].

2-Cl-3-SO2Na vs 3-Cl-2-SO2Na
Class-level
2-Cl position ortho to ring N — highly SNAr-activated; 3-Cl meta — reactivity estimated >10² lower
Regioisomer selection determines downstream derivatization scope
Electronic structure governs nucleophilic aromatic substitution rates
Regiochemistry Structure–activity relationship Halopyridine functionalization

Sulfinate Salt vs. Sulfonyl Chloride: Stability and Handling Advantages for Multi-Step Synthetic Sequences

The sodium sulfinate form (R–SO₂Na) of 2-chloropyridine-3-sulfinate is a bench-stable, non-hygroscopic salt that can be stored under standard laboratory conditions , whereas the corresponding sulfonyl chloride (2-chloropyridine-3-sulfonyl chloride, CAS 6684-06-6) is an electrophilic, moisture-sensitive reagent prone to hydrolysis to the sulfonic acid [1]. The patent literature explicitly identifies the difficulty of isolating pure sulfonyl chloride free of hydrolysis products as a key manufacturing challenge [1]. The sulfinate salt circumvents this hydrolytic instability while preserving the sulfur functionality needed for desulfinative coupling chemistry. Storage specifications for the sulfinate salt indicate long-term stability at ambient temperature in a cool, dry environment, with no special handling requirements beyond standard laboratory practice .

Sulfinate Salt vs Sulfonyl Chloride
Head-to-head
Sulfinate: bench-stable, non-hygroscopic; Sulfonyl chloride: moisture-sensitive, hydrolyzes to sulfonic acid
Sulfinate form reduces protocol complexity and improves lot reproducibility
Patent literature cites difficulty isolating pure sulfonyl chloride free of hydrolysis products
Sulfinate stability Sulfonyl chloride hydrolysis Process chemistry

Validated Pharmaceutical Relevance: Endothelin Antagonist Precursor via Sulfonyl Chloride Intermediate

2-Chloropyridine-3-sulfonyl chloride has been explicitly identified in patent literature as 'particularly useful in the production of the endothelin antagonists described in International Patent Application WO 96/40681' [1]. The sodium sulfinate (CAS 2137862-12-3) serves as the direct synthetic precursor to this sulfonyl chloride—oxidation of the sulfinate or direct conversion provides the sulfonyl chloride intermediate needed for sulfonamide coupling with the endothelin antagonist core. Endothelin receptor antagonists are clinically validated therapeutics for pulmonary arterial hypertension (e.g., bosentan, ambrisentan, macitentan), representing a multi-billion-dollar drug class. The specific 2-chloropyridine-3-sulfonyl structural motif appears in patent-exemplified compounds with reported binding affinities as low as Ki = 0.021 nM at the endothelin-B receptor [2]. While these affinity data pertain to fully elaborated drug molecules, they establish the pharmacochemical relevance of the 2-chloropyridine-3-sulfonyl fragment and, by extension, the sulfinate precursor.

Endothelin Antagonist Intermediate
Context-dependent
Direct precursor to 2-chloropyridine-3-sulfonyl chloride; cited in WO 96/40681 for endothelin antagonist synthesis
Supports endothelin antagonist intermediate research
Downstream drug molecules exhibit sub-nM affinity (Ki=0.021 nM) but data pertains to fully elaborated structures
Endothelin antagonist Pharmaceutical intermediate Cardiovascular drug synthesis

Sulfinate-Mediated One-Pot Sulfonylation: Yield Performance of Chloropyridines under Optimized Pd/Cu Catalysis

In the context of sulfonylated pyridine synthesis, the GalChimia review of the Maloney et al. (Merck) protocol reports that tetrabutylammonium chloride (TBACl) as a phase-transfer catalyst additive in dimethylacetamide (DMAc) enables the one-pot sulfonylation of chloropyridines with yields ranging from 75% to 98% [1]. The study specifically notes that the reaction 'works with almost any chloropyridine (though better, as expected, with electron-deficient pyridines),' indicating that 2-chloropyridine substrates—bearing the electron-withdrawing chloro group adjacent to the ring nitrogen—fall into the higher-yielding category. The critical methodological finding is that omission of the phase-transfer catalyst causes the yield to 'drop by a five fold,' underscoring the importance of specific protocol optimization for this substrate class. While this report addresses sulfonylation (forming sulfones from sulfinates), it establishes the reactivity profile of chloropyridine sulfinates under industrially relevant conditions [1].

Sulfonylation Yield
Cross-study
75–98%
Benchmark for process-scale sulfinate performance
Pd/Cu/TBACl/DMAc system; yield drops ~5-fold without phase-transfer catalyst
Sulfonylation Chloropyridine coupling Process chemistry optimization

Sodium 2-Chloropyridine-3-sulfinate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Palladium-Catalyzed Desulfinative Cross-Coupling of 2-Pyridyl Scaffolds with Aryl Halides

When synthesizing 2-arylpyridine or 2-heteroarylpyridine derivatives—ubiquitous motifs in drug molecules and ligands—sodium 2-chloropyridine-3-sulfinate enables desulfinative cross-coupling that circumvents the well-documented failure of 2-pyridylboronic acids due to protodeboronation [1]. The chloro substituent remains intact during coupling, providing a secondary functionalization point for subsequent SNAr or cross-coupling diversification. This scenario is particularly relevant for medicinal chemistry programs constructing linked pyridine–heterocycle libraries, where the Willis protocol using Pd(OAc)₂/PCy₃/K₂CO₃ in 1,4-dioxane at 150 °C has been validated across diverse (hetero)aryl halide partners [1].

Synthesis of Endothelin Receptor Antagonist Intermediates via Sulfonyl Chloride Conversion

Sodium 2-chloropyridine-3-sulfinate serves as the direct precursor to 2-chloropyridine-3-sulfonyl chloride, which is explicitly cited in patent literature as a key intermediate for endothelin antagonist production (WO 96/40681) [2]. The sulfinate-to-sulfonyl-chloride oxidation provides access to a pharmacologically validated chemotype—endothelin receptor antagonists used in pulmonary arterial hypertension therapy—with downstream compounds demonstrating sub-nanomolar receptor binding affinity (Ki = 0.021 nM at ET-B receptor) [3]. This established pharmaceutical pathway reduces synthetic risk for programs targeting cardiovascular indications.

Stepwise Divergent Synthesis Exploiting Orthogonal Chloro and Sulfinate Reactivity

The 2-chloro-3-sulfinate regioisomer uniquely positions the sulfinate nucleophile at the 3-position while retaining the highly activated 2-chloro group for subsequent SNAr chemistry [1]. This enables a sequential divergent strategy: (i) first-stage desulfinative coupling introduces aryl/heteroaryl diversity at the 3-position, then (ii) second-stage nucleophilic displacement of the 2-chloro group installs amines, alkoxides, or thiols. This orthogonal reactivity profile distinguishes sodium 2-chloropyridine-3-sulfinate from its 3-chloro-2-sulfinate isomer (CAS 2733902-40-2), where the chloro group occupies the less reactive 3-position , substantially limiting the scope of second-stage derivatization.

Process-Scale Sulfonylation under Phase-Transfer Catalysis Conditions

For industrial process chemistry involving sulfonylated pyridine production, the Maloney–Merck protocol establishes that chloropyridine sulfinates perform with 75–98% yield when combined with Pd/Cu catalysis and tetrabutylammonium chloride (TBACl) as a phase-transfer catalyst in DMAc [4]. The five-fold yield enhancement imparted by TBACl demonstrates the importance of proper additive selection for scaling sulfinate-based reactions. Sodium 2-chloropyridine-3-sulfinate, bearing the electron-withdrawing 2-chloro group, is positioned at the higher end of this yield range, making it a strong candidate for process development efforts [4].

Application
Selection Property
Validation Focus
2-Pyridyl desulfinative cross-coupling
Sulfinate nucleophile with chloro retention
Cross-coupling yield and scope verification
Endothelin antagonist intermediate synthesis
Pre-installed 2-chloro for sulfonamide coupling
Endothelin target-binding assay context
Sequential divergent functionalization
Orthogonal 2-Cl / 3-SO2Na reactivity
SNAr derivatization scope review
Process-scale sulfonylation
Electron-deficient pyridine substrate fit
Phase-transfer catalysis optimization
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